Welcome to the BenchChem Online Store!
molecular formula C18H15BrO2 B8336395 1-[(2-Bromo-5-methoxybenzyl)oxy]naphthalene

1-[(2-Bromo-5-methoxybenzyl)oxy]naphthalene

Cat. No. B8336395
M. Wt: 343.2 g/mol
InChI Key: XRHNPIWUOCUPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06723747B2

Procedure details

The title compound was prepared by reacting 1-naphthol (5.7 g, 39.6 mmol) with 5-methoxy-2-bromobenzyl alcohol as described for intermediate 5 to yield 5.94 g (44%) of a white solid: mp 74-75° C.; 1H NMR (CDCl3): δ 3.78 (3H, s), 5.28 (2H, s), 6.77 (1H, dd, J=2.93 Hz, J=8.79 Hz), 6.88 (1H, d, J=7.69 Hz), 7.27 (1H, d, J=3.30 Hz), 7.36-7.39 (1H, m), 7.47-7.53 (4H, m), 7.81-7.83 (1H, m), 8.37-8.39 (1H, m); MS (ESI) m/z 343/345 ([M+H]+);
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([Br:22])=[C:18]([CH:21]=1)[CH2:19]O>>[Br:22][C:17]1[CH:16]=[CH:15][C:14]([O:13][CH3:12])=[CH:21][C:18]=1[CH2:19][O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(CO)C1)Br
Step Three
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(COC2=CC=CC3=CC=CC=C23)C=C(C=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.94 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.